5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid
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Overview
Description
5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid is an organic compound with the molecular formula C8H8O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom. This compound has a methoxycarbonyl group (an ester) and a carboxylic acid group attached to the furan ring, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Another method involves the oxidation of 5-methylfurfural using an oxidizing agent such as potassium permanganate or chromium trioxide, followed by esterification with methanol. This method requires careful control of reaction conditions to prevent over-oxidation and degradation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide under harsh conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylates, carbon dioxide
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.
Material Science: Its structure is of interest for designing novel materials with specific functionalities, such as polymers and coatings.
Biological Studies: It can be used as a reference compound in studies related to furan-containing medicinal agents.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its furan ring and functional groups may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: Similar structure but lacks the methoxycarbonyl group.
5-Methylfurfural: Precursor in the synthesis of 5-(Methoxycarbonyl)-3-methylfuran-2-carboxylic acid.
Furan-2-carboxylic acid: Lacks the methoxycarbonyl group and has different reactivity.
Uniqueness
This compound is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring
Properties
IUPAC Name |
5-methoxycarbonyl-3-methylfuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-5(8(11)12-2)13-6(4)7(9)10/h3H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQYTPBUOHHTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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